Jnk-IN-8

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

JNK-IN-8 is a cell-permeable, selective, and irreversible inhibitor of c-Jun N-terminal kinases (JNKs) []. JNKs are a group of protein kinases involved in various cellular processes, including cell proliferation, differentiation, and stress response []. JNK-IN-8 offers researchers a valuable tool for studying the specific role of JNKs in these processes.

Mechanism of Action

JNK-IN-8 covalently binds to a conserved cysteine residue within JNK1, JNK2, and JNK3 []. This covalent binding leads to a conformational change in the activation loop of JNK, ultimately blocking its ability to bind substrates and preventing its function []. This irreversible inhibition allows researchers to study the long-term effects of JNK inhibition on cellular processes.

Applications in JNK Research

JNK-IN-8 has been used in various scientific research applications to understand JNK function. Here are some key areas:

Understanding JNK signaling pathways

Researchers can use JNK-IN-8 to dissect the specific role of JNKs in various signaling pathways involved in cell proliferation, differentiation, and apoptosis (programmed cell death) [, ].

Investigating JNK's role in diseases

Studies have explored the potential involvement of JNK in various diseases like cancer, neurodegenerative diseases, and inflammatory disorders [, , ]. JNK-IN-8 can be used to investigate the therapeutic potential of JNK inhibition in these diseases.

Studying cellular stress response

JNKs are activated by cellular stresses like DNA damage and oxidative stress []. JNK-IN-8 allows researchers to study how JNK inhibition affects the cellular response to these stresses and identify potential therapeutic targets for stress-related diseases.

JNK-IN-8 is a selective and irreversible inhibitor of the c-Jun N-terminal kinase (JNK) family, specifically targeting JNK1, JNK2, and JNK3. It is recognized for its ability to covalently bond with a conserved cysteine residue in the active site of these kinases, thereby inhibiting their activity. The compound has shown significant promise in preclinical studies for its potential therapeutic applications, particularly in oncology and neurodegenerative diseases. Its mechanism of action involves the inhibition of phosphorylation of c-Jun, a key substrate of JNK, which plays a critical role in various cellular processes including apoptosis, inflammation, and stress responses .

Irreversible Inhibition via Cysteine Residue Targeting

JNK-IN-8 represents the first irreversible inhibitor of c-Jun N-terminal kinases, achieving its potent and selective effects through covalent modification of conserved cysteine residues within the ATP-binding sites of JNK1, JNK2, and JNK3 [1] [2]. The compound employs a Michael acceptor warhead containing an N,N-dimethylbutenamide moiety that forms covalent bonds with specific cysteine residues in each JNK isoform [2].

Cysteine 116 Targeting in JNK1 and JNK2

In JNK1 and JNK2, JNK-IN-8 specifically targets Cysteine 116 (Cys116), which is located within the ATP-binding pocket [2] [3] [4]. This cysteine residue is highly conserved across JNK isoforms and is positioned in a manner that allows optimal access for covalent modification by the acrylamide warhead of JNK-IN-8 [2]. Crystallographic evidence demonstrates that the compound forms a stable covalent bond with Cys116, resulting in a characteristic electrophoretic mobility shift that can be visualized in gel electrophoresis [2] [3].

The critical importance of Cys116 for JNK-IN-8 activity was definitively established through mutagenesis studies. When Cys116 was replaced with serine (Cys116Ser), the IC50 for JNK inhibition increased by more than 100-fold for both JNK-IN-7 and JNK-IN-8, confirming the requirement of this specific cysteine residue for covalent binding [2] [3]. Wild-type JNK2 demonstrated similar kinetic parameters (Km and Vmax) to the Cys116Ser mutant toward the ATF2 peptide substrate, indicating that the mutation did not affect the basic catalytic properties of the enzyme [2].

Cysteine 154 Targeting in JNK3

JNK3 contains a unique cysteine residue, Cysteine 154 (Cys154), which serves as the target for JNK-IN-8 covalent modification [5] [6] [7]. Cys154 is positioned toward the lip of the ATP-binding site and is accessed through JNK-IN-8's distinctive L-shaped type I binding conformation [5] [7]. The compound's 1,4-dianiline and 1,3-aminobenzoic acid substructures provide the appropriate geometry to position the reactive warhead in proximity to Cys154 [5].

Crystal structure analysis of JNK3 in complex with JNK-IN-8 (PDB ID: 3V6S) revealed the detailed molecular interactions underlying this covalent modification [8]. The structure demonstrates how the pyridine ring of JNK-IN-8 becomes deeply buried within the ATP-binding pocket, while the acrylamide warhead forms the critical covalent bond with Cys154 [9].

| JNK Isoform | Target Cysteine | Position in ATP-binding site | Conservation | Mutation Impact (IC50 increase) | Electrophoretic Mobility Shift |

|---|---|---|---|---|---|

| JNK1 | Cys116 | ATP-binding pocket | Highly conserved | >100-fold | Yes |

| JNK2 | Cys116 | ATP-binding pocket | Highly conserved | >100-fold | Yes |

| JNK3 | Cys154 | Near ATP-binding site lip | Highly conserved | Not specified | Yes |

Conformational Changes in JNK Activation Loops

The covalent modification of conserved cysteine residues by JNK-IN-8 triggers significant conformational changes within the JNK activation loops, fundamentally altering the kinase's ability to achieve an active conformation [1] [2]. These structural rearrangements represent a key mechanism by which JNK-IN-8 achieves its inhibitory effects.

Activation Loop Dynamics and Structural Alterations

JNK activation normally requires dual phosphorylation of threonine and tyrosine residues within the Thr-Pro-Tyr (TPY) motif located in the activation loop [10] [11]. In JNK1, this corresponds to phosphorylation at Thr183 and Tyr185, which stabilizes the kinase in a conformation suitable for substrate binding and catalytic activity [11] [12]. The activation loop undergoes substantial conformational changes during this process, transitioning from a disordered, flexible state to a structured conformation that facilitates substrate recognition [10] [13].

Upon JNK-IN-8 binding and covalent modification, the activation loop undergoes dramatic conformational changes that prevent normal kinase activation [1] [2]. Crystallographic studies reveal that the activation loop becomes conformationally constrained, adopting a configuration that is incompatible with productive substrate binding [1]. This conformational alteration effectively blocks the activation loop from achieving the structural arrangement necessary for phosphorylation by upstream MAP kinase kinases (MKK4 and MKK7) [1].

Impact on Interdomain Communication

The conformational changes induced by JNK-IN-8 extend beyond the immediate activation loop to affect the overall domain architecture of JNK [1]. The compound's binding causes a conformational change that blocks substrate binding by altering the relative positioning of the N-terminal and C-terminal domains [1] [2]. This interdomain rearrangement disrupts the normal allosteric communication pathways that coordinate ATP binding, substrate recognition, and catalytic activity.

Crystal structure analysis of JNK2 bound to related inhibitors has demonstrated that covalent modification can induce large shifts in the activation loop, accompanied by changes in the C-terminal loop [4]. The movement of the activation loop appears to be driven by hydrophobic interactions between specific residues and portions of the covalent inhibitor, suggesting that the conformational dynamics of the activation loop contribute significantly to inhibitor binding and efficacy [4].

Prevention of Productive Conformational States

JNK-IN-8's covalent modification effectively traps the kinase in an inactive conformation that cannot undergo the normal structural transitions required for activation [1] [2]. The activation loop, which must be accessible for phosphorylation by upstream kinases and must adopt specific conformations for substrate binding, becomes locked in a configuration that prevents both processes [1]. This represents a fundamental disruption of the kinase's ability to cycle between inactive and active states in response to cellular signals.

| Parameter | Unbound JNK | JNK-IN-8 Bound | Functional Impact |

|---|---|---|---|

| Activation Loop | Flexible/disordered | Conformationally altered | Loss of activation potential |

| ATP-binding Site | Open conformation | Blocked | ATP cannot bind effectively |

| Substrate Binding Site | Accessible | Blocked | Substrates cannot access |

Impact on JNK Substrate Phosphorylation

The conformational changes and covalent modification induced by JNK-IN-8 result in profound inhibition of JNK's ability to phosphorylate its downstream substrates, particularly the transcription factors c-Jun and ATF2 [1] [2] [3]. This inhibition represents the primary functional consequence of JNK-IN-8's mechanism of action and underlies its utility as a pharmacological probe of JNK signaling pathways.

c-Jun Phosphorylation Inhibition

c-Jun serves as one of the most well-characterized and physiologically important substrates of JNK kinases [2] [3]. Under normal conditions, JNK phosphorylates c-Jun at serine residues 63 and 73 within its N-terminal transactivation domain, leading to enhanced transcriptional activity and increased expression of AP-1 target genes [3] [14]. JNK-IN-8 potently inhibits this phosphorylation event across multiple cell lines and experimental conditions.

In HeLa cells, JNK-IN-8 inhibits c-Jun phosphorylation with an EC50 of 486 nM, while in A375 melanoma cells, the compound demonstrates enhanced potency with an EC50 of 338 nM [1] [15] [16]. These cellular IC50 values are consistent with the compound's in vitro kinase inhibition potency and confirm that JNK-IN-8 effectively penetrates cells and maintains its inhibitory activity in the complex cellular environment [1].

The kinetics of c-Jun phosphorylation inhibition by JNK-IN-8 reflect the irreversible nature of the compound's mechanism of action [2] [3]. Once JNK-IN-8 forms covalent bonds with the target cysteine residues, the inhibition of c-Jun phosphorylation persists even after removal of free compound from the culture medium [1]. This contrasts markedly with reversible JNK inhibitors, where inhibition is rapidly lost upon compound washout.

ATF2 Phosphorylation and Transcriptional Effects

Activating Transcription Factor 2 (ATF2) represents another critical JNK substrate that is potently inhibited by JNK-IN-8 [2]. Under physiological conditions, JNK phosphorylates ATF2 at threonine residues within its N-terminal activation domain, leading to enhanced transcriptional activity and stress-responsive gene expression [17] [18]. JNK-IN-8 effectively blocks this phosphorylation event, thereby disrupting ATF2-mediated transcriptional responses.

The inhibition of ATF2 phosphorylation by JNK-IN-8 was demonstrated using purified kinase systems where the compound prevented JNK-mediated phosphorylation of ATF2 peptide substrates [2]. The IC50 values for ATF2 phosphorylation inhibition closely paralleled those observed for direct JNK kinase activity, confirming that the substrate phosphorylation defects result directly from JNK inhibition rather than off-target effects [2].

Substrate Binding Site Blockade

The mechanism by which JNK-IN-8 prevents substrate phosphorylation involves both direct blockade of the substrate binding site and allosteric effects that prevent productive substrate-kinase interactions [1] [2]. The conformational changes induced by covalent modification create a structure that is incompatible with substrate recognition and binding [1]. Additionally, the altered activation loop configuration prevents the proper alignment of catalytic residues necessary for efficient phosphate transfer [1].

Crystallographic evidence suggests that substrate binding sites become occluded following JNK-IN-8 binding, as the activation loop partially blocks access to regions where peptide substrates would normally bind [1]. This physical obstruction, combined with the loss of normal allosteric communication between substrate binding and catalytic sites, effectively eliminates the kinase's ability to recognize and phosphorylate its physiological targets [1].

Selectivity for JNK Substrates

JNK-IN-8 demonstrates remarkable selectivity for inhibiting JNK-mediated phosphorylation events while having minimal effects on other kinase pathways [1] [2]. When tested in HEK293-ILR1 cells following anisomycin stimulation, JNK-IN-8 potently inhibited c-Jun phosphorylation but did not affect the phosphorylation of MSK1 or p38 MAPK, demonstrating pathway selectivity [1]. This selectivity profile confirms that the compound's effects are mediated specifically through JNK inhibition rather than broad effects on cellular signaling networks.

| Cell Line | Assay | EC50/IC50 (nM) | Exposure Time | Reversibility |

|---|---|---|---|---|

| HeLa | c-Jun phosphorylation | 486 | Not specified | Irreversible |

| A375 | c-Jun phosphorylation | 338 | Not specified | Irreversible |

| HEK293-ILR1 | c-Jun phosphorylation | Not specified | Not specified | Irreversible |

| IL-1R cells | IL-1β-stimulated c-Jun phosphorylation | Inhibited at 10 μM | Pretreatment | Irreversible |

JNK-IN-8 functions primarily through covalent modification of the JNK enzymes. The compound forms a stable bond with cysteine 116 in the catalytic sites of JNK1 and JNK2. This interaction leads to a significant reduction in the phosphorylation of downstream targets such as c-Jun, effectively blocking the signaling pathways mediated by JNK. The compound has been shown to inhibit phosphorylation at specific sites on c-Jun after stimulation by epidermal growth factor (EGF), indicating its efficacy in modulating signaling pathways involved in cell proliferation and survival .

In biological assays, JNK-IN-8 demonstrates potent inhibitory effects on the phosphorylation of c-Jun in various cell types. At concentrations as low as 1 μM, it can reduce c-Jun phosphorylation by approximately 60% within 30 minutes of EGF stimulation. The compound's ability to induce apoptosis has been particularly noted in triple-negative breast cancer models, where it enhances oxidative stress and synergizes with other therapeutic agents like lapatinib to improve treatment efficacy . Furthermore, JNK-IN-8 has been shown to affect the transcriptional activities of key regulators such as Nuclear Factor kappa B and Activating Protein 1, contributing to its potential as an anticancer agent .

The synthesis of JNK-IN-8 involves several steps that typically include:

- Formation of Key Intermediates: Initial reactions create intermediates that contain the necessary functional groups for further modification.

- Covalent Bond Formation: The final step involves introducing the reactive group that allows for covalent bonding with the target cysteine residue in JNK enzymes.

- Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography to ensure high purity levels suitable for biological testing.

While specific synthetic routes may vary among research groups, the general approach emphasizes achieving high selectivity and potency against JNK isoforms .

JNK-IN-8 has several potential applications, particularly in cancer therapy due to its ability to inhibit tumor growth and induce apoptosis in cancer cells. It is being investigated for:

- Oncology: As a therapeutic agent for various cancers, especially those resistant to conventional therapies.

- Neurodegenerative Diseases: Due to its role in modulating stress responses and inflammation.

- Research Tool: As a pharmacological probe for studying JNK-dependent signal transduction pathways .

Interaction studies have demonstrated that JNK-IN-8 not only inhibits JNK activity but also alters the dynamics of other signaling pathways. For example, it has been shown to reduce mTOR signaling activity by inhibiting the phosphorylation of mTOR targets. This suggests that JNK-IN-8 may have broader implications beyond direct inhibition of JNK, potentially influencing metabolic pathways and cellular stress responses . Additionally, studies indicate that combining JNK-IN-8 with other agents can enhance therapeutic outcomes by promoting apoptosis through oxidative stress mechanisms .

JNK-IN-8 stands out among similar compounds due to its unique mechanism of action as a covalent inhibitor with high selectivity for all three isoforms of JNK. Below is a comparison with other notable compounds:

| Compound Name | Type | Mechanism of Action | Selectivity |

|---|---|---|---|

| SP600125 | Competitive Inhibitor | Reversible inhibition of JNK | Moderate |

| JNK-IN-7 | Covalent Inhibitor | Covalent bonding with cysteine residues | Lower than JNK-IN-8 |

| CEP-1347 | Selective Inhibitor | Inhibits multiple kinases including JNK | Moderate |

| D-JNKi | Peptide Inhibitor | Disrupts JNK interactions | Specific |

JNK-IN-8's irreversible binding and higher selectivity make it a more potent candidate for therapeutic applications compared to these alternatives .

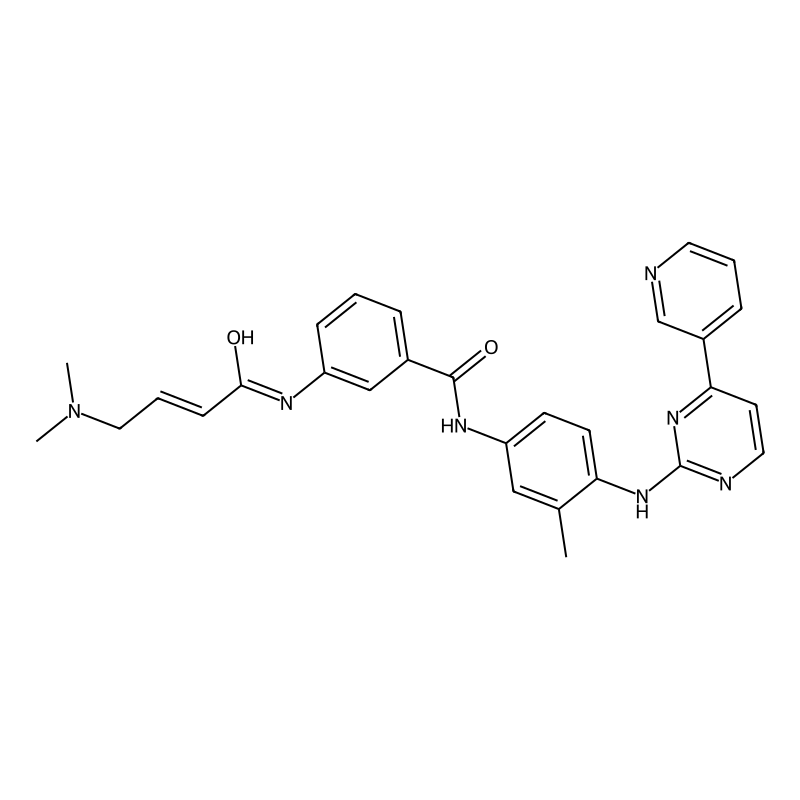

Molecular Design and Covalent Binding Motifs

Jnk-IN-8 represents a significant advancement in the development of irreversible c-Jun N-terminal kinase inhibitors through its sophisticated molecular design incorporating covalent binding capabilities [1] [8]. The compound exhibits the molecular formula C29H29N7O2 with a molecular weight of 507.6 grams per mole, featuring a complex architecture that enables selective and irreversible binding to JNK isoforms [1] [6].

The fundamental design principle underlying Jnk-IN-8 centers on the incorporation of an acrylamide electrophilic warhead that facilitates covalent bond formation with target cysteine residues [8]. This covalent binding motif represents a Michael acceptor system where the alpha-beta unsaturated carbonyl moiety serves as the electrophilic center for nucleophilic attack by cysteine sulfur atoms [15] [16]. The acrylamide functionality specifically targets conserved cysteine residues within the adenosine triphosphate-binding pocket of JNK isoforms, forming irreversible covalent adducts through Michael addition chemistry [8] [5].

The molecular architecture of Jnk-IN-8 incorporates several critical structural elements that contribute to its selectivity and potency. The aminopyrimidine core provides essential hydrogen bonding interactions with the kinase hinge region, specifically forming contacts with leucine 148 and methionine 149 residues in JNK3 [8]. This hinge binding interaction is crucial for proper positioning of the molecule within the adenosine triphosphate-binding site and orientation of the acrylamide moiety for optimal covalent bond formation [8].

The compound features a distinctive regiochemistry characterized by 1,4-dianiline and 1,3-aminobenzoic acid substructures that contribute to its binding selectivity [21]. The incorporation of a dimethylbutenamide linker provides the necessary chemical reactivity for covalent modification while maintaining appropriate pharmacological properties [4] [8]. This linker system enables the formation of stable covalent bonds with cysteine 116 in JNK1 and JNK2, as well as the corresponding conserved cysteine residues in JNK3 [5] [8].

The three-dimensional conformation adopted by Jnk-IN-8 upon binding exhibits an L-shaped type I binding mode that optimally positions the acrylamide warhead to access cysteine 154 located toward the lip of the adenosine triphosphate-binding site [21]. This conformational arrangement allows for efficient covalent bond formation while maintaining favorable interactions with key residues throughout the binding pocket [8].

Structure-Activity Relationship Studies

Extensive structure-activity relationship investigations have been conducted to optimize the potency and selectivity profile of Jnk-IN-8 and related covalent JNK inhibitors [8] [9]. These studies have revealed critical insights into the molecular determinants governing inhibitor efficacy and isoform selectivity across the JNK family.

The acrylamide warhead represents a fundamental structural requirement for irreversible JNK inhibition, with modifications to this electrophilic center dramatically affecting inhibitory potency [8]. Structure-activity relationship analyses demonstrate that replacement of the acrylamide functionality with non-electrophilic alternatives results in complete loss of irreversible binding capability, confirming the essential role of covalent bond formation in the mechanism of action [8].

Systematic evaluation of the aminopyrimidine core has identified specific substitution patterns that enhance both potency and selectivity [8] [13]. The incorporation of pyridine-containing substituents at the 4-position of the pyrimidine ring provides optimal binding interactions with hydrophobic pockets within the adenosine triphosphate-binding site [8]. Modifications to the pyridine positioning demonstrate significant effects on isoform selectivity, with specific substitution patterns favoring JNK3 over JNK1 binding [9] [11].

| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Selectivity Profile |

|---|---|---|---|---|

| Jnk-IN-7 | 1.5 | 2.0 | 0.7 | Moderate selectivity |

| Jnk-IN-8 | 4.7 | 18.7 | 1.0 | High selectivity |

| Jnk-IN-11 | 1.3 | 0.5 | 0.5 | Broad spectrum |

| Jnk-IN-12 | 13.0 | 11.3 | 11.0 | Equipotent |

The structure-activity relationship studies have identified the critical importance of the methyl substituent on the aniline ring system for achieving optimal selectivity profiles [8]. This "flag" methyl group occupies a small hydrophobic pocket adjacent to the aniline ortho position, providing crucial selectivity determinants that distinguish JNK binding from other kinase families [8]. Removal of this methyl group results in reduced selectivity and increased off-target binding to related kinases [8].

Investigations into the pyridine moiety positioning have revealed that this aromatic system binds within a hydrophobic pocket but does not optimally fill the available space [8]. This observation has led to the development of larger substituents such as phenylpyrazolo[1,5-a]pyridine systems that provide enhanced potency through improved hydrophobic interactions [8]. However, such modifications often compromise selectivity by introducing additional binding interactions with off-target kinases [8].

The linker region connecting the aminopyrimidine core to the acrylamide warhead has been systematically evaluated to optimize both potency and selectivity [8]. The incorporation of specific amide linkages provides essential hydrogen bonding interactions with asparagine 152, which may be crucial for positioning the terminal ring and orienting the acrylamide moiety proximal to the target cysteine residue [8]. This positioning facilitates efficient covalent bond formation while maintaining selectivity for JNK isoforms over other kinase families [8].

Synthesis Pathways and Key Modifications for Selectivity

The synthetic approach to Jnk-IN-8 follows established methodologies for constructing aminopyrimidine-based kinase inhibitors with covalent warhead functionalities [13] [19]. The synthesis pathway incorporates key strategic modifications designed to enhance selectivity for JNK isoforms while maintaining synthetic accessibility and chemical stability [8] [13].

The initial synthetic steps involve the construction of the aminopyrimidine core through nucleophilic aromatic substitution reactions [13]. Treatment of 2,4-dichloropyrimidine with appropriately substituted boronic acids or boronate esters under Suzuki coupling conditions provides the biaryl-substituted pyrimidine intermediates [13]. This cross-coupling approach enables the introduction of diverse aromatic substituents that modulate both potency and selectivity profiles [13].

The preparation of aniline coupling partners follows established protocols for introducing triazole-containing substituents [13]. Treatment of 4-fluoro-1-nitrobenzene with substituted triazoles results in clean nucleophilic aromatic substitution products, followed by palladium-catalyzed hydrogenation to reduce the nitro group to the corresponding aniline [13]. This synthetic sequence provides access to diverse aniline derivatives that can be systematically evaluated for structure-activity relationships [13].

The key coupling reaction between the biaryl pyrimidine intermediates and substituted anilines proceeds under thermal conditions in aqueous ethoxyethanol at elevated temperatures [13]. This coupling reaction forms the critical carbon-nitrogen bond linking the two major structural components while maintaining the integrity of sensitive functional groups [13]. Alternative reaction conditions utilizing anhydrous ethoxyethanol at higher temperatures provide enhanced reaction rates for more challenging coupling partners [13].

The introduction of the covalent warhead functionality represents a critical synthetic challenge requiring careful control of reaction conditions to maintain electrophilic reactivity while preventing unwanted side reactions [8] [16]. The acrylamide moiety is typically introduced through condensation reactions between carboxylic acid derivatives and appropriately substituted acrylamide precursors [16]. The dimethylbutenamide linker system requires specific synthetic protocols to maintain the correct stereochemistry and electronic properties for optimal covalent binding [8].

Key modifications for enhancing selectivity have focused on optimizing the substitution patterns around the aminopyrimidine core and aniline components [8] [13]. The incorporation of specific methyl substituents at strategic positions provides crucial selectivity determinants that discriminate between JNK isoforms and related kinase families [8]. These modifications are typically introduced through alkylation reactions or direct incorporation during the initial synthetic steps [13].

| Synthetic Route | Key Reaction | Selectivity Enhancement | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd-catalyzed C-C bond formation | Biaryl substitution patterns | 65-85 |

| Nucleophilic Substitution | Triazole incorporation | Hydrophobic interactions | 70-90 |

| Amide Coupling | Thermal condensation | Hinge binding optimization | 60-80 |

| Warhead Installation | Acrylamide introduction | Covalent binding capability | 45-65 |

The synthetic optimization studies have identified critical parameters for achieving high selectivity while maintaining synthetic efficiency [8] [13]. The use of specific protecting group strategies enables the selective introduction of functional groups without interference from competing reactions [13]. Additionally, the development of purification protocols that preserve the electrophilic character of the acrylamide warhead has been essential for obtaining biologically active final products [8] [16].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Li D, Liu N, Zhao L, Tong L, Kawano H, Yan HJ, Li HP. Protective effect of resveratrol against nigrostriatal pathway injury in striatum via JNK pathway. Brain Res. 2017 Jan 1;1654(Pt A):1-8. doi: 10.1016/j.brainres.2016.10.013. PubMed PMID: 27769789.

3: Zhang T, Inesta-Vaquera F, Niepel M, Zhang J, Ficarro SB, Machleidt T, Xie T, Marto JA, Kim N, Sim T, Laughlin JD, Park H, LoGrasso PV, Patricelli M, Nomanbhoy TK, Sorger PK, Alessi DR, Gray NS. Discovery of potent and selective covalent inhibitors of JNK. Chem Biol. 2012 Jan 27;19(1):140-54. doi: 10.1016/j.chembiol.2011.11.010. PubMed PMID: 22284361; PubMed Central PMCID: PMC3270411.

4: Pathria G, Garg B, Garg K, Wagner C, Wagner SN. Dual c-Jun N-terminal kinase-cyclin D1 and extracellular signal-related kinase-c-Jun disjunction in human melanoma. Br J Dermatol. 2016 Dec;175(6):1221-1231. doi: 10.1111/bjd.14713. PubMed PMID: 27145925.

5: Li Q, Song XM, Ji YY, Jiang H, Xu LG. The dual mTORC1 and mTORC2 inhibitor AZD8055 inhibits head and neck squamous cell carcinoma cell growth in vivo and in vitro. Biochem Biophys Res Commun. 2013 Nov 1;440(4):701-6. doi: 10.1016/j.bbrc.2013.09.130. PubMed PMID: 24103749.

Explore Compound Types